Tetrachlorodimethyldisilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

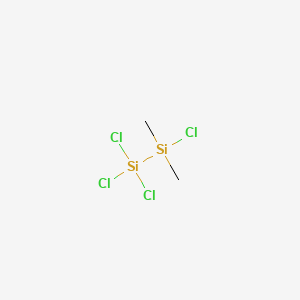

Tetrachlorodimethyldisilane (CAS 4518-98-3; EC 224-844-6) is a chlorinated disilane with the molecular formula C₂H₆Cl₄Si₂. It features two silicon atoms bonded to four chlorine atoms and two methyl groups, making it highly reactive due to the electronegative chlorine substituents. Industrially, it is a by-product of the Müller-Rochow synthesis and serves as a precursor for copolymers in ceramic fiber production . Its applications extend to synthesizing pentacoordinate silicon compounds via amine substitution reactions .

Aplicaciones Científicas De Investigación

Synthesis of Silazane Polymers

Tetrachlorodimethyldisilane is instrumental in synthesizing silazane polymers through its reaction with ammonia. This process leads to the formation of polysilazanes, which are valuable in producing silicon carbide ceramics and other advanced materials. The ability to control the viscosity and molecular weight of the resulting polymers enhances their applicability in various industrial sectors .

Production of Aminodisilanes

The compound can be reacted with amines to yield aminodisilanes, which have enhanced properties for further chemical transformations. For instance, reactions with n-propylamine and pyrrolidine have shown complete substitution of chlorine atoms, facilitating the production of new silicon compounds with potential applications in pharmaceuticals and materials science .

Disproportionation Reactions

This compound undergoes disproportionation reactions that yield oligomers, which can be characterized using NMR spectroscopy. This property is significant for understanding the behavior of silanes under different conditions and their potential uses in creating complex siloxane structures .

Silylene Generation

In gas-phase reactions, this compound can generate silylenes when thermally decomposed. These reactive intermediates have been studied for their potential to participate in further chemical reactions, including polymerization processes that could lead to novel silicon-based materials .

Case Study 1: Polysilazane Production

A study demonstrated the effectiveness of this compound in producing polysilazanes through its reaction with ammonia at elevated temperatures. The resulting polysilazanes exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace components.

Case Study 2: Aminodisilanes Synthesis

Research focusing on the reaction of this compound with various amines revealed that this compound could effectively produce aminodisilanes with desirable solubility and reactivity profiles. These aminodisilanes were further utilized in synthesizing functionalized silanes for use in coatings and adhesives.

Análisis De Reacciones Químicas

Substitution Reactions

Tetrachlorodimethyldisilane undergoes nucleophilic substitution, where chlorine atoms are replaced by nitrogen- or oxygen-based groups:

Mechanism : Substitution proceeds via a two-step SN2 mechanism at silicon, facilitated by the electrophilic nature of Si–Cl bonds. Steric hindrance from methyl groups slows reactivity compared to less substituted chlorosilanes .

Redistribution Reactions

In the presence of Lewis acids, this compound participates in redistribution with methyltrichlorosilane (CH₃SiCl₃):

(CH₃)₂SiCl₂ + CH₃SiCl₃AlCl3,56 bar(CH₃)₂SiCl₂ (major)+Cl₃Si–SiCl₂CH₃ (minor)

Conditions :

-

Temperature: 70–100°C

-

Catalyst: AlCl₃ (2–5 mol%)

-

Pressure: 56 bar

Outcome :

Grignard Reactions

Reaction with di-Grignard reagents produces cyclic disilacycloalkanes:

BrMg–(CH₂)ₙ–MgBr + (CH₃)₂SiCl–SiCl(CH₃)₂THF(CH₃)₂Si–(CH₂)ₙ–Si(CH₃)₂

Examples :

Applications : These strained disilacycloalkanes exhibit enhanced Si–Si bond reactivity, useful in ring-opening polymerizations .

Cleavage by Halogens

Halogens (I₂, Br₂) cleave the Si–Si bond in a first-order reaction:

(CH₃)₂ClSi–SiCl(CH₃)₂ + X₂→2 (CH₃)₂ClSiX

Kinetics :

Selectivity : Iodine shows higher specificity for Si–Si cleavage over Si–C bond attack .

Catalytic Rearrangements

Under AlCl₃ catalysis, methyl group migration occurs:

(CH₃)₂ClSi–SiCl(CH₃)₂AlCl3(CH₃)₃SiCl + CH₃SiCl₃

Conditions :

-

Temperature: 50–70°C

-

Solvent: CHCl₃

Outcome :

Q & A

Basic Research Questions

Q. How can researchers identify reliable scholarly sources for Tetrachlorodimethyldisilane?

- Methodological Answer : Prioritize peer-reviewed journals indexed in databases like Web of Science or PubMed. Verify journal credibility by checking if they follow COPE (Committee on Publication Ethics) guidelines or are listed in the Directory of Open Access Journals (DOAJ). Use institutional library access to avoid paywalls. Cross-reference citations in authoritative reviews or government reports (e.g., EPA or ATSDR publications) to trace foundational studies .

Q. What are the standard synthetic routes for this compound, and how are purity and yield assessed?

- Methodological Answer : Common methods include chlorination of dimethyldisilane using Cl₂ gas in inert solvents (e.g., CCl₄). Post-synthesis, purity is validated via gas chromatography (GC) or NMR spectroscopy. Yield optimization requires monitoring reaction parameters (temperature, stoichiometry) and using thin-layer chromatography (TLC) to track byproduct formation. Water washes are critical to remove residual HCl or unreacted reagents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct risk assessments using SDS (Safety Data Sheet) guidelines. Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in sealed containers under inert gas (N₂/Ar). Neutralize spills with sodium bicarbonate or specialized absorbents. Implement emergency ventilation and eyewash stations in workspaces .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-purity this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) frameworks to test variables (e.g., reaction time, catalyst loading). Employ real-time monitoring tools like FTIR or Raman spectroscopy to detect intermediates. For scalability, evaluate solvent effects (e.g., dielectric constant) on reaction kinetics. Validate reproducibility through triplicate trials with statistical analysis (e.g., ANOVA) .

Q. What strategies resolve contradictions in published data on this compound’s stability or reactivity?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., moisture levels, trace impurities). Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use advanced characterization techniques (e.g., X-ray crystallography or mass spectrometry) to confirm molecular structure and degradation pathways. Publish null results to clarify ambiguities .

Q. Which advanced analytical methods are most effective for detecting this compound in environmental or biological matrices?

- Methodological Answer : For environmental samples, use GC-MS with electron capture detection (ECD) for trace quantification (detection limit: ~0.1 ppb). In biological matrices, employ LC-MS/MS with solid-phase extraction (SPE) to isolate the compound from interfering metabolites. Calibrate instruments using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .

Q. How can computational modeling enhance understanding of this compound’s degradation mechanisms?

- Methodological Answer : Perform DFT (Density Functional Theory) calculations to predict hydrolysis pathways or radical-mediated degradation. Validate models with experimental kinetic data (e.g., rate constants for Si-Cl bond cleavage). Integrate molecular dynamics simulations to study solvent effects on reactivity. Compare results with empirical UV-Vis or ESR spectroscopy data .

Q. What experimental designs are recommended for studying this compound’s interactions with other organosilicon compounds?

- Methodological Answer : Use cross-coupling reactions (e.g., with Grignard reagents) to explore Si-Si or Si-C bond formation. Monitor reactivity via in situ NMR or synchrotron-based XAS (X-ray Absorption Spectroscopy). Characterize products using MALDI-TOF for high molecular weight adducts. Compare thermodynamic stability via calorimetry (DSC/TGA) .

Q. Data Presentation and Validation

Comparación Con Compuestos Similares

Structural and Physical Properties

A key distinguishing factor among chlorosilanes is the number of chlorine atoms and molecular symmetry. Below is a comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Tetrachlorodimethyldisilane | 4518-98-3 | C₂H₆Cl₄Si₂ | 152–156 | Two Si atoms, four Cl, two methyl |

| Dimethyldichlorosilane | 75-78-5 | C₂H₆Cl₂Si | 70 | One Si atom, two Cl, two methyl |

| Trimethylchlorosilane | 75-77-4 | C₃H₉ClSi | 66 | One Si atom, one Cl, three methyl |

| Silicon Tetrachloride | 10026-04-7 | SiCl₄ | 56.7 | One Si atom, four Cl |

| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | 101 | Two Si atoms, oxygen bridge, six methyl |

Sources : Boiling points and structural data from ; synthesis applications from .

Reactivity and Chemical Behavior

- This compound : Exhibits high reactivity due to four labile chlorine atoms. Reacts with amines (e.g., pyrrolidine, piperidine) to form pentacoordinate silicon compounds under mild conditions (room temperature, 3 days) . Hydrolysis releases HCl, requiring stringent moisture control .

- Dimethyldichlorosilane : Less reactive than this compound. Undergoes hydrolysis to form linear silicones, foundational in polymer industries .

- Trimethylchlorosilane : Mild reactivity; used as a silylating agent to modify surface properties of silica or alcohols .

- Silicon Tetrachloride : Highly reactive with water, producing SiO₂ and HCl. Primarily used in semiconductor manufacturing .

Métodos De Preparación

Photochemical Synthesis via Mercury-Sensitized UV Irradiation

Photochemical methods leverage ultraviolet (UV) light to initiate radical-based chlorination of methyldisilanes. In a seminal study, Jung and Weber demonstrated that mercury-sensitized photolysis of pentamethyldisilane (Me3Si-SiMe2H) or sym-tetramethyldisilane (Me2Si-SiMe2) under chlorine gas (Cl2) yields 1,1,2,2-tetrachlorodimethyldisilane . The mercury vapor acts as a photosensitizer, absorbing UV photons and transferring energy to disilane molecules, thereby cleaving Si–Si bonds and facilitating chlorination.

Reaction Conditions and By-Products

-

Reactants : Pentamethyldisilane or sym-tetramethyldisilane, Cl2 gas.

-

Catalyst : Mercury vapor (Hg).

-

Wavelength : 254 nm (UV-C).

-

Temperature : Ambient (25–40°C).

-

By-products : Hexachlorodisilane (Si2Cl6) and methyltrichlorosilane (MeSiCl3) .

This method achieves moderate yields (40–60%) but requires precise control of chlorine stoichiometry to avoid over-chlorination. The reaction’s scalability is limited by the need for specialized UV reactors and mercury handling protocols.

Catalytic Cleavage of Dichlorodisilanes in Industrial Processes

Industrial synthesis often produces 1,1,2,2-tetrachlorodimethyldisilane as a by-product during the production of dimethylchlorosilane (Me2SiHCl). A patented method involves reacting 1,2-tetramethyldichlorodisilane (Me2ClSi-SiClMe2) with hydrogen chloride (HCl) in the presence of a palladium-based catalyst .

Catalytic System and Process Parameters

| Component | Role | Example Formulation |

|---|---|---|

| Palladium (Pd) | Primary catalyst | 5% Pd on activated carbon |

| Tertiary amine | Co-catalyst | Tributylamine |

| Tertiary phosphine | Stabilizer | Tritolylphosphine |

Reaction Conditions :

The process generates 1,1,2,2-tetrachlorodimethyldisilane alongside dimethylchlorosilane (10–15% yield) . Catalyst longevity exceeds 500 hours due to the phosphine’s stabilizing effect, which prevents Pd deactivation by HCl.

Base-Catalyzed Disproportionation of Chloromethyldisilanes

Disproportionation reactions redistribute chlorine and methyl groups across silicon centers. Hengge and coworkers reported that treating 1,1,2-trichlorotrimethyldisilane (Me3Si-SiCl2Me) with a strong base (e.g., KOH) induces redistribution, yielding 1,1,2,2-tetrachlorodimethyldisilane and tetramethyldisilane (Me2Si-SiMe2) .

Mechanistic Insights

-

Base Coordination : KOH abstracts chloride ions, generating a pentacoordinate silicon intermediate.

-

Group Migration : Methyl groups migrate to electron-deficient silicon atoms.

-

Recombination : Intermediates recombine to form Cl2MeSi-SiMeCl2 and Me2Si-SiMe2 .

Optimized Conditions :

By-Product Formation in the Müller-Rochow Process

The Müller-Rochow synthesis, which produces methylchlorosilanes from silicon and chloromethane (MeCl), generates 1,1,2,2-tetrachlorodimethyldisilane as a minor by-product (2–5% of total output) . In this process, silicon reacts with MeCl at 280–400°C in fluidized-bed reactors catalyzed by copper (Cu) or zinc (Zn).

Key Reaction Pathways

-

Primary Products : Me2SiCl2 (70–80%), MeSiCl3 (10–15%).

-

Disilane By-Products :

Industrial Data :

| Parameter | Value |

|---|---|

| Reactor Temperature | 300–350°C |

| Pressure | 3–5 bar |

| Catalyst | Cu-Zn alloy (3–5 wt%) |

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Drivers | Industrial Relevance |

|---|---|---|---|---|

| Photochemical | 40–60 | Low | UV reactor maintenance | Specialty chemicals |

| Catalytic Cleavage | 10–15* | High | Pd catalyst cost | By-product recovery |

| Disproportionation | 55–70 | Medium | Base consumption | Polymer precursors |

| Müller-Rochow | 2–5* | Very High | Energy input | Bulk silane production |

*Yield relative to primary product.

Propiedades

Número CAS |

71951-01-4 |

|---|---|

Fórmula molecular |

C2H6Cl4Si2 |

Peso molecular |

228.0 g/mol |

Nombre IUPAC |

trichloro-[chloro(dimethyl)silyl]silane |

InChI |

InChI=1S/C2H6Cl4Si2/c1-7(2,3)8(4,5)6/h1-2H3 |

Clave InChI |

PVGYYKBIUKOMTG-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)([Si](Cl)(Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.